4-Hydroxy-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

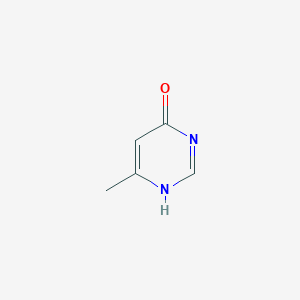

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRIUKSRPHFASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063056 | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-87-6 | |

| Record name | 6-Methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-4(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-6-methylpyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2Q3DT832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-hydroxy-6-methylpyrimidine, a key intermediate in the development of various bioactive molecules. This document details a reliable synthetic protocol and outlines the analytical techniques used to verify the structure and purity of the compound.

Introduction

This compound, also known by its tautomeric form 6-methyl-4(1H)-pyrimidinone, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The strategic placement of the hydroxyl and methyl groups on the pyrimidine ring allows for various chemical modifications, making it a valuable building block for targeting diverse biological pathways. This guide presents a detailed, reproducible method for its synthesis and a summary of its key characterization data.

Synthesis of this compound

A well-established method for the synthesis of this compound involves a two-step process starting from the condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, followed by desulfurization using Raney nickel.[1]

Synthesis Pathway

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered considerable interest due to their diverse biological activities. A thorough understanding of its physicochemical properties is paramount for its application in the synthesis of novel therapeutic agents and for predicting its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its structural characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 145-150 °C | [2] |

| Boiling Point (Predicted) | 192.1 ± 23.0 °C | [2] |

| pKa (Predicted) | 9.46 ± 0.40 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | [4][5] |

| LogP (Octanol/Water Partition Coefficient) | Data Not Available |

Tautomerism

An important structural characteristic of this compound is its existence in tautomeric forms. The hydroxy form (enol) can undergo tautomerization to the keto form (pyrimidinone). The equilibrium between these two forms is influenced by factors such as the solvent and pH of the medium. Understanding the predominant tautomeric form is critical as it can significantly affect the molecule's hydrogen bonding capacity, polarity, and interactions with biological targets.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Below are detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the condensation of ethyl acetoacetate with an appropriate amidine precursor. A detailed experimental protocol is outlined below.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. It is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised gradually while observing the sample.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point.

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is the maximum amount of that compound that can dissolve in a given amount of the solvent at a specified temperature.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

Caption: A simplified workflow for the experimental determination of solubility.

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a compound like this compound, which can act as a weak acid, determining the pKa is crucial for understanding its ionization state at different pH values.

Methodology (Spectrophotometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable buffer system.

-

The UV-Vis spectrum of the solution is recorded at various pH values, typically by adding small increments of a strong acid or base.

-

The changes in absorbance at a specific wavelength, where the protonated and deprotonated forms of the molecule have different absorption characteristics, are monitored.

-

The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.[6]

Determination of LogP (Octanol/Water Partition Coefficient)

Principle: The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two immiscible phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the physicochemical properties of this compound, it is important to note that pyrimidine derivatives are known to interact with various biological targets. The de novo synthesis of pyrimidines is a critical pathway in rapidly proliferating cells, including cancer cells, making enzymes in this pathway attractive targets for drug development.[7] Oncogenic signaling pathways, such as those involving RAS and mTOR, have been shown to regulate nucleotide synthesis.[7] Although specific signaling pathways directly modulated by this compound are not extensively documented in the public domain, its structural similarity to endogenous pyrimidines suggests potential interactions with enzymes and receptors involved in nucleotide metabolism and signaling. Further research is warranted to elucidate its specific biological activities and mechanisms of action.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound in drug discovery and development. A comprehensive understanding of these fundamental properties is indispensable for the rational design of novel pyrimidine-based therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 [sigmaaldrich.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-ヒドロキシ-6-メチル-2-ピロン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 2-Amino-4-hydroxy-6-methylpyrimidine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]

An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine (CAS: 3524-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methylpyrimidine, with the CAS number 3524-87-6, is a pyrimidine derivative that serves as a key intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries. Its structural features, including the hydroxyl and methyl groups on the pyrimidine ring, make it a versatile building block for the development of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of this compound. While its direct biological activity and impact on signaling pathways are not extensively documented in publicly available literature, its role as a precursor for bioactive molecules underscores its importance in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound exists as a solid at room temperature and possesses the following properties:

| Property | Value | Reference(s) |

| CAS Number | 3524-87-6 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| Melting Point | 145 - 149 °C | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Synonyms | 6-Methylpyrimidin-4-ol | [1] |

Synthesis

A reliable method for the synthesis of this compound is through the desulfurization of 2-thio-6-methyluracil. The overall synthesis can be considered a two-step process.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Thio-6-methyluracil

-

In a suitable flask, combine thiourea (1 mole), ethyl acetoacetate (1 mole), and sodium methoxide (1.2 moles) in methanol (900 ml).

-

Gently heat the mixture on a steam bath and allow the solvent to evaporate to dryness over approximately 8 hours in a well-ventilated fume hood.

-

Dissolve the resulting residue in 1 liter of hot water.

-

Treat the solution with a small amount of activated carbon to decolorize it and filter the hot solution.

-

Carefully add glacial acetic acid (120 ml) to the hot filtrate.

-

Allow the solution to cool, which will cause the product, 2-thio-6-methyluracil, to crystallize.

-

Collect the crystals by filtration and wash with cold water.

Step 2: Desulfurization to this compound

-

In a reaction flask, place the prepared 2-thio-6-methyluracil and a suspension of Raney nickel catalyst in water.

-

Heat the mixture under reflux for approximately 1.5 hours in a fume hood.

-

Allow the catalyst to settle, then decant and filter the clear solution by gravity.

-

Wash the catalyst with two portions of hot water and discard the catalyst.

-

Combine the filtrate and washings and evaporate to dryness on a steam bath.

-

Complete the drying of the residue in an oven at 70°C.

-

The crude this compound can be purified by sublimation under reduced pressure or by recrystallization from acetone, ethyl acetate, or ethanol.

Spectral Data

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activities of this compound and its direct interactions with cellular signaling pathways. While the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial activities, the specific contributions of this compound to these effects have not been characterized.

Its primary role in the scientific literature is that of a chemical intermediate. Researchers utilize this compound as a starting material for the synthesis of more complex molecules that are then evaluated for their biological properties.

Logical Relationship: Role in Drug Discovery

References

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its chemical behavior and biological activity are intrinsically linked to its tautomeric nature. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the equilibrium between its major tautomeric forms, the factors influencing this equilibrium, and the experimental and computational methodologies used for its study. While specific quantitative data for this compound is not extensively available in the public domain, this guide extrapolates from closely related and well-studied pyrimidine systems to provide a robust theoretical and practical framework for researchers.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1] In the case of this compound, the principal tautomeric equilibrium exists between the enol form (this compound) and the keto form (6-methylpyrimidin-4(1H)-one and 6-methylpyrimidin-4(3H)-one). The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and shape, which in turn govern its interactions with biological targets.[2]

The introduction of a methyl group at the 6-position is expected to have a minor electronic effect on the tautomeric equilibrium compared to the parent 4-hydroxypyrimidine. However, it can influence the molecule's solubility and crystal packing.

The Tautomeric Equilibrium

The tautomeric equilibrium of this compound is primarily a keto-enol type. The equilibrium involves the migration of a proton and the concomitant shift of double bonds within the pyrimidine ring.

Caption: Tautomeric forms of this compound.

Factors Influencing the Equilibrium

The position of the tautomeric equilibrium is sensitive to several factors:

-

Solvent Polarity: In polar solvents, such as water and DMSO, the more polar keto form is generally favored due to better solvation of the carbonyl group and the N-H bond. In non-polar solvents, the less polar enol form may be more prevalent.

-

pH: The ionization state of the molecule can significantly affect the tautomeric equilibrium. At different pH values, the pyrimidine ring can be protonated or deprotonated, favoring specific tautomers.

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature studies can provide thermodynamic parameters for the tautomerization process.

-

Concentration: In some cases, intermolecular hydrogen bonding at higher concentrations can favor a particular tautomeric form.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for this compound are scarce, the following table provides illustrative data extrapolated from studies on the parent 4-hydroxypyrimidine and related derivatives.

| Tautomer | Solvent | Predominant Form | Estimated Molar Ratio (Keto:Enol) | Reference |

| 4-Hydroxypyrimidine | Gas Phase | Enol | - | [3] |

| 4-Hydroxypyrimidine | Water | Keto | >99:1 | [3] |

| 4-Hydroxypyrimidine | Dioxane | Keto | ~70:30 | [3] |

| 2-Amino-4-hydroxy-6-methylpyrimidine | DMSO | Keto | Predominantly Keto | [4] |

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria relies heavily on spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based tautomer analysis.

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Acquire a one-dimensional 13C NMR spectrum.

-

For unambiguous peak assignment, acquire two-dimensional correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

-

-

Data Analysis:

-

1H NMR: Identify signals characteristic of each tautomer. The keto form will exhibit an N-H proton signal (often broad), while the enol form will show an O-H proton signal. The chemical shifts of the ring protons will also differ between the tautomers.

-

13C NMR: The chemical shift of the C4 carbon is particularly informative. In the keto form, it will be in the range of a carbonyl carbon (~160-180 ppm), while in the enol form, it will be in the aromatic region (~150-160 ppm).

-

-

Quantification: Determine the ratio of the tautomers by integrating the signals corresponding to unique protons of each tautomer in the 1H NMR spectrum.[5]

Expected NMR Data (Illustrative):

| Atom | Keto Tautomer (Predicted 1H, ppm) | Enol Tautomer (Predicted 1H, ppm) | Keto Tautomer (Predicted 13C, ppm) | Enol Tautomer (Predicted 13C, ppm) |

| H2 | ~8.0 | ~8.2 | ~150 | ~155 |

| H5 | ~6.2 | ~6.5 | ~110 | ~105 |

| CH3 | ~2.3 | ~2.4 | ~20 | ~22 |

| NH/OH | ~11-12 (broad) | ~9-10 (broad) | - | - |

| C2 | - | - | ~152 | ~158 |

| C4 | - | - | ~165 | ~155 |

| C5 | - | - | ~112 | ~108 |

| C6 | - | - | ~160 | ~162 |

| CH3 | - | - | ~21 | ~23 |

Note: These are predicted chemical shifts based on related structures and may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and therefore exhibit different absorption maxima (λmax).

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

-

Solvent Series: Prepare a series of solutions with varying solvent compositions (e.g., different ratios of water and dioxane) to modulate the solvent polarity.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption bands. The appearance of new bands or shifts in λmax can be correlated with the shift in the tautomeric equilibrium. Isosbestic points can indicate a two-component equilibrium.

Computational Chemistry Methods

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for studying tautomerism.[3][6] These methods can be used to:

-

Calculate the relative energies of the different tautomers in the gas phase and in solution (using solvent models).

-

Predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data.

-

Investigate the energy barriers for interconversion between tautomers.

Computational Workflow:

Caption: Workflow for computational analysis of tautomerism.

Relevance in Drug Development

The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[7] The specific tautomeric form of a pyrimidine-based drug can be crucial for its binding to the target protein, as it determines the hydrogen bond donor and acceptor pattern. For instance, 4,6-disubstituted pyrimidines have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research.[8]

Illustrative Signaling Pathway:

Caption: Generic kinase signaling pathway inhibited by a pyrimidine derivative.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemistry that has significant implications for its application in drug discovery and materials science. While the keto form is generally expected to predominate in solution, the position of the equilibrium is tunable by the solvent, pH, and temperature. A thorough understanding and characterization of this tautomeric behavior, using the experimental and computational methods outlined in this guide, are essential for the rational design of novel molecules with desired properties and biological activities. Further experimental studies on this compound are warranted to provide precise quantitative data and to further validate the extrapolated trends presented herein.

References

- 1. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 2. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-Hydroxy-6-methylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-hydroxy-6-methylpyrimidine in organic solvents. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes qualitative solubility information for structurally related pyrimidine derivatives to guide solvent selection, followed by a detailed experimental protocol for the quantitative determination of solubility. This guide is intended to equip researchers with the necessary methodology to generate precise and reliable solubility data for this compound in their laboratories.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction conditions, purification strategies, formulation development, and biological screening. A thorough understanding of its solubility profile is therefore essential for its effective application in research and development.

This guide provides a detailed protocol for the experimental determination of the solubility of this compound, enabling researchers to generate the specific data required for their work.

Predicted and Experimental Data

As noted, precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. To facilitate direct comparison and record-keeping of experimentally determined values, the following table is provided. Researchers can populate this table with their own findings.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask and Gravimetric Method

The following protocol details the widely accepted shake-flask method coupled with gravimetric analysis to determine the thermodynamic (equilibrium) solubility of this compound.

3.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure that equilibrium is reached. This period can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter appropriate for the organic solvent to remove any remaining suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer a precise volume (e.g., 5.00 mL) of the clear, filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be necessary to facilitate complete solvent removal without decomposing the solute.

-

Once the solvent is fully evaporated, place the evaporating dish or vial in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution taken) * 100

To express the solubility in moles per liter (mol/L), the following calculation is used:

Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight of this compound (110.11 g/mol )]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse in the public domain, this guide provides the necessary tools for researchers to determine this crucial parameter. By leveraging qualitative information from related compounds for initial solvent screening and meticulously following the detailed experimental protocol, scientists and drug development professionals can generate reliable and accurate solubility data. This will, in turn, facilitate the advancement of research and development projects involving this compound.

Spectroscopic Profile of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-6-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical and agricultural chemicals. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines established spectroscopic principles for pyrimidine derivatives with detailed, generalized experimental protocols. The presented data tables are based on typical chemical shift and absorption ranges for analogous structures and should be considered as predictive.

Spectroscopic Data Summary

The spectroscopic data for this compound is influenced by its tautomeric nature, existing in equilibrium between the hydroxy and the more stable keto (6-methyl-1H-pyrimidin-4-one) forms. The following tables summarize the expected quantitative data for the predominant tautomer.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C5-H | 6.1 - 6.3 | Singlet |

| C6-CH₃ | 2.2 - 2.4 | Singlet |

| N1-H | 12.0 - 13.0 | Broad Singlet |

| C2-H | 8.0 - 8.2 | Singlet |

Note: Chemical shifts are referenced to TMS and are solvent-dependent. The N-H proton signal is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C6-CH₃ | 18 - 22 |

| C5 | 105 - 110 |

| C6 | 160 - 165 |

| C2 | 150 - 155 |

| C4 | 165 - 170 |

Note: Chemical shifts are referenced to TMS and are solvent-dependent.

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3000 | Medium, Broad |

| C-H Stretch (Aromatic) | 3050 - 3000 | Medium |

| C-H Stretch (Alkyl) | 2980 - 2900 | Medium |

| C=O Stretch (Amide) | 1700 - 1650 | Strong |

| C=N Stretch | 1640 - 1580 | Medium |

| C=C Stretch | 1580 - 1500 | Medium |

Note: The broad N-H and strong C=O stretching bands are characteristic of the keto tautomer.

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for pyrimidine derivatives due to its high polarity).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain high-resolution spectra.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of approximately 200-220 ppm and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Hydraulic press for KBr pellets or an ATR accessory

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Initial Biological Screening of 4-Hydroxy-6-methylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in natural products and its versatile pharmacological activities.[1][2] Derivatives of pyrimidine have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This technical guide focuses on the foundational aspects of the initial biological screening of a specific subset: 4-Hydroxy-6-methylpyrimidine derivatives. This document provides a comprehensive overview of common experimental protocols, data presentation strategies, and visual workflows to facilitate the preliminary assessment of these compounds for potential therapeutic applications.

Anticancer Activity Evaluation

A primary focus in the screening of novel pyrimidine derivatives is their potential as anticancer agents.[3][6][7] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The efficacy of the synthesized compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The data is optimally presented in a tabular format for clear comparison.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2a | Glioblastoma (U-87 MG) | 5-8 (48h) | RDS 3442 | >20 (48h) |

| 2a | Breast (MDA-MB231) | 5-8 (48h) | RDS 3442 | >20 (48h) |

| 2d | Lung (A549) | ~50 (at 100µM) | - | - |

| MCF-7 | Breast (MCF-7) | 17 ± 1 | - | - |

Note: The above data is a representative summary from various studies on pyrimidine derivatives and may not be specific to this compound derivatives. It serves as an illustrative example.[3][8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1]

Materials:

-

Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Experimental Workflow: Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Antimicrobial Activity Evaluation

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area.[2][4][10]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is often reported as the diameter of the zone of inhibition in an agar well diffusion assay or as the Minimum Inhibitory Concentration (MIC).

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) at 100µg/ml | Fungal Strain | Zone of Inhibition (mm) at 100µg/ml |

| Cpd 1 | E. coli | 12 | C. albicans | 10 |

| Cpd 2 | S. aureus | 15 | A. niger | 13 |

| Cpd 3 | B. subtilis | 14 | C. albicans | 11 |

Note: This table is a generalized representation of how antimicrobial data for pyrimidine derivatives can be displayed.[4][10]

Experimental Protocol: Agar Well Diffusion Method

This method is widely used for the preliminary screening of antimicrobial activity.[11]

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans)[4]

-

Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Clotrimazole) drugs[2][10]

-

DMSO (solvent)

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Inoculation: Once the agar solidifies, spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation: Create wells of 6 mm diameter in the agar using a sterile cork borer.

-

Compound Loading: Add a specific concentration (e.g., 50 µg/mL or 100 µg/mL) of the test compounds dissolved in DMSO into the wells.[10] Include a solvent control (DMSO) and a positive control (standard drug).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Enzyme Inhibition Assays

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[12][13] Therefore, screening against a panel of relevant enzymes is a crucial step.

Data Presentation: Enzyme Inhibition

The inhibitory potency is typically expressed as the IC50 value or the inhibition constant (Ki).

| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type |

| Cpd X | COX-2 | 0.5 | - |

| Cpd Y | AChE | 0.312 | Mixed |

| Cpd Z | DHODH | 45 (Ki) | - |

Note: This table illustrates how enzyme inhibition data for pyrimidine derivatives can be summarized.[13][14][15]

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol can be adapted for various enzymes where the reaction produces a change in absorbance.[13]

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength)

-

Test compounds (this compound derivatives)

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control with no inhibitor. Incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[13]

-

Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength.[13]

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis

Some pyrimidine derivatives have been shown to promote osteogenesis by activating specific signaling pathways.[1]

Caption: BMP2/SMAD1 signaling pathway in osteogenesis.

This guide provides a foundational framework for the initial biological screening of this compound derivatives. The presented protocols and workflows are intended to be adaptable to specific research needs and laboratory capabilities. Rigorous and systematic screening is the first step towards identifying promising lead compounds for further drug development.

References

- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]

- 11. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Hydroxy-6-methylpyrimidine as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, a key heterocyclic compound, serves as a versatile and crucial chemical intermediate in the synthesis of a wide array of biologically active molecules. Its inherent reactivity, stemming from the hydroxyl group and the pyrimidine core, makes it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. The information presented herein is intended to be a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core is a fundamental step in accessing a variety of intermediates for drug development. A common and efficient method for the synthesis of a closely related derivative, 4,6-dihydroxy-2-methylpyrimidine, involves the condensation of acetamidine hydrochloride with diethyl malonate.

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine[1]

In a 10L three-necked flask, 3960 ml of methanol is added. Under an ice bath, 608.8g (11.25mol) of sodium methylate is added with stirring. After complete dissolution, 330g (2.5mol) of dimethyl malonate and 472.5g (5mol) of acetamidine hydrochloride are added. The ice bath is then removed, and the reaction is warmed to 18-25°C for 5 hours, during which the solution turns creamy white. Following the reaction, methanol is removed by distillation under reduced pressure (30-35°C). 50mL of water is then added to dissolve the residue, and the pH is adjusted to 1-2 with 4mol/L hydrochloric acid. A white solid precipitates out. The mixture is stirred and crystallized at 0°C for 5 hours, followed by suction filtration. The solid is washed successively with ice water and 0-5°C ice methanol and then dried to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

A similar patented method for the synthesis of 6-methyl-4-hydroxypyrimidine reports a high yield, highlighting the efficiency of pyrimidine ring formation.

Quantitative Data on Synthesis

The following table summarizes the reported yields for the synthesis of this compound and its closely related derivatives.

| Compound | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 5 h | 18-25°C, then 0°C | 86 | CN102399196A[1] |

| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 4 h | 18-25°C, then 0°C | 86 | CN102399196A[1] |

| 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, Acetamidine hydrochloride | Sodium methoxide, HCl | Methanol, Water | 5 h | 18-25°C, then 0°C | 87 | CN102399196A[1] |

| 6-methyl-4-hydroxypyrimidine | Methyl 3-aminocrotonate, Formamide | Sodium methoxide | n-Butanol | 3 h | 105°C | 92.3 | EP0326389B1[2] |

Role as a Chemical Intermediate in Drug Synthesis

The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs, particularly in the class of kinase inhibitors. This compound and its derivatives are key precursors to these complex molecules.

Case Study: Intermediate in the Synthesis of Dasatinib

A chlorinated derivative of this compound, 4,6-dichloro-2-methylpyrimidine, is a pivotal intermediate in the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

The synthesis of Dasatinib involves the nucleophilic substitution of the chlorine atoms on the pyrimidine ring. The general synthetic strategy showcases the importance of the pyrimidyl core as a scaffold for building complex, biologically active molecules.

Key Reactions of Pyrimidine Derivatives

The reactivity of the hydroxyl and amino groups on the pyrimidine ring allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug screening.

Experimental Protocol: Synthesis of a Schiff Base Derivative

The following protocol describes the synthesis of a Schiff base from 2-amino-4-hydroxy-6-methylpyrimidine, demonstrating the reactivity of the amino group.

Mix equal moles of 2-amino-4-hydroxy-6-methyl pyrimidine and 3-amino acetophenone (0.01 mole) in 30 mL of ethanol. Add 3 drops of glacial acetic acid and reflux the mixture for 3 hours. After cooling, the solution is left for 24 hours. The resulting precipitate is filtered and recrystallized from ethanol.

Signaling Pathways Targeted by Pyrimidine-Based Drugs

Pyrimidine derivatives are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The pyrimidine core can mimic the adenine ring of ATP, allowing these molecules to bind to the ATP-binding site of kinases and inhibit their activity.

Two of the critical signaling pathways frequently targeted by pyrimidine-based kinase inhibitors are the PI3K/Akt/mTOR and the PIM kinase pathways.

Conclusion

This compound and its derivatives are undeniably central to the field of medicinal chemistry. Their utility as versatile chemical intermediates provides a robust platform for the synthesis of a multitude of bioactive compounds. The successful development of drugs like Dasatinib, which originates from a pyrimidine core, underscores the significance of this heterocyclic scaffold. The continued exploration of the reactivity and synthetic potential of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their quest for novel drug candidates.

References

The Chemical Versatility of 4-Hydroxy-6-methylpyrimidine: An In-depth Technical Guide to Functional Group Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the functional groups of 4-Hydroxy-6-methylpyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry, and understanding its chemical behavior is crucial for the design and synthesis of novel therapeutic agents. This document details the tautomeric equilibrium of the molecule, the reactivity of its hydroxyl/keto and methyl functional groups, and provides experimental protocols for key transformations. Furthermore, it delves into the biological significance of pyrimidine-based compounds, particularly as kinase inhibitors, and presents a representative signaling pathway.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (6-methyl-4(1H)-pyrimidinone). The keto tautomer is generally the predominant form in solution and in the solid state. This equilibrium is a critical consideration in its reactivity, as the different tautomers present distinct reactive sites.

Reactivity of the Hydroxyl/Keto Functional Group

The ambident nucleophilic character of the deprotonated pyrimidinone allows for reactions at either the oxygen or nitrogen atoms. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions.

Halogenation

The hydroxyl group can be readily converted to a chlorine atom, a key transformation that opens up the pyrimidine ring to nucleophilic substitution.

Experimental Protocol: Chlorination using POCl₃

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend this compound in an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is neutral or slightly basic.

-

Extract the product, 4-Chloro-6-methylpyrimidine, with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

O-Alkylation

Selective O-alkylation can be achieved under specific conditions, leading to the formation of 4-alkoxy-6-methylpyrimidines.

Experimental Protocol: O-Alkylation

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to the solution.

-

Add the alkylating agent (e.g., an alkyl iodide or bromide) to the reaction mixture.

-

Heat the mixture to a temperature appropriate for the specific alkylating agent and substrate (e.g., reflux).

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Remove the inorganic salts by filtration.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude O-alkylated product.

-

Purify by column chromatography.

N-Alkylation

The nitrogen atom of the pyrimidinone tautomer can be alkylated, a common strategy in the synthesis of biologically active compounds.

Experimental Protocol: N-Alkylation

-

In a dry reaction vessel under an inert atmosphere, suspend this compound in a polar aprotic solvent like DMF.

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the pyrimidinone.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-alkylated product by column chromatography.

Acylation

Acylation can occur at the oxygen or nitrogen atom, depending on the reaction conditions and the nature of the acylating agent.

Experimental Protocol: O-Acylation

-

Dissolve this compound in a suitable solvent such as pyridine or a mixture of a non-polar solvent and a tertiary amine base (e.g., triethylamine in dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add the acylating agent (e.g., an acyl chloride or anhydride).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer successively with dilute acid, water, and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the O-acylated product by chromatography or recrystallization.

Reactivity of the Methyl Group

The methyl group at the 6-position is also a site for functionalization, primarily through oxidation or halogenation reactions.

Oxidation

The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic modifications.

Experimental Protocol: Oxidation of the Methyl Group

-

Dissolve this compound in a suitable solvent (e.g., acetic acid or water).

-

Add an oxidizing agent such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄).

-

Heat the reaction mixture to the appropriate temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture and work up according to the nature of the oxidizing agent used. For SeO₂, the selenium byproduct can often be removed by filtration. For KMnO₄, the manganese dioxide can be removed by filtration after quenching with a reducing agent like sodium bisulfite.

-

Extract the product from the aqueous solution.

-

Dry and concentrate the organic extracts.

-

Purify the oxidized product by chromatography or recrystallization.

Halogenation

Under radical conditions, the methyl group can be halogenated.

Experimental Protocol: Radical Bromination of the Methyl Group

-

Dissolve this compound in a non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux, often with irradiation from a sunlamp or a UV lamp to facilitate the reaction.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting 4-hydroxy-6-(bromomethyl)pyrimidine by chromatography.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | - |

| Molecular Weight | 110.12 g/mol | - |

| Melting Point | 145-150 °C | [1] |

| pKa (predicted) | 9.46 ± 0.40 | [1] |

Biological Significance and Signaling Pathways

The pyrimidine nucleus is a common scaffold in a multitude of biologically active compounds, including several approved drugs.[2][3] A significant number of these are kinase inhibitors, which act by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of this compound can be envisioned as potential kinase inhibitors. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

A notable example of a pyrimidine-containing kinase inhibitor is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. While not a direct derivative of this compound, its pyrazolo[3,4-d]pyrimidine core illustrates the utility of the broader pyrimidine scaffold in targeting specific kinases. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of B-cells.[4] In certain B-cell malignancies, this pathway is constitutively active. Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of the malignant cells.[4]

Visualizations

Caption: Tautomeric equilibrium of this compound.

Caption: Reactivity map of this compound's functional groups.

Caption: B-Cell Receptor (BCR) signaling and inhibition by a pyrimidine-based drug.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 4-Hydroxy-6-methylpyrimidine (6-Methyluracil)

Introduction

4-Hydroxy-6-methylpyrimidine, commonly known as 6-methyluracil, is a significant heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its derivatives have demonstrated a wide range of activities, making the development of an efficient and reliable synthesis protocol essential for researchers in medicinal chemistry and drug development. This document outlines a detailed protocol for the synthesis of 6-methyluracil via the condensation of ethyl acetoacetate and urea. This method is a well-established and cost-effective approach, providing good yields of the target compound.

Principle of the Method

The synthesis is based on the cyclocondensation reaction between ethyl acetoacetate and urea. The reaction is typically catalyzed by an acid and proceeds through the formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrimidine ring of 6-methyluracil. The product precipitates from the reaction mixture upon acidification and can be isolated and purified by washing and recrystallization.

Experimental Protocol

Materials and Equipment

-

Ethyl acetoacetate

-

Urea (finely powdered)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid (for desiccator)

-

Sodium hydroxide

-

Glacial acetic acid (for recrystallization, optional)

-

5-inch crystallizing dish

-

Watch glass

-

Vacuum desiccator

-

Stirring apparatus

-

Beakers

-

Filter funnel (Büchner funnel)

-

Filter paper

-

pH indicator paper

-

Heating mantle or water bath

Procedure

Step 1: Condensation of Ethyl Acetoacetate and Urea

-

In a 5-inch crystallizing dish, combine 160 g (155 cc, 1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, and 25 cc of absolute alcohol.[1]

-

Add ten drops of concentrated hydrochloric acid to the mixture and stir thoroughly to ensure homogeneity.[1]

-

Cover the crystallizing dish loosely with a watch glass.

-

Place the dish in a vacuum desiccator containing concentrated sulfuric acid. It is advisable to change the sulfuric acid daily.[1]

-

Allow the reaction mixture to stand in the desiccator for a period of 7 to 10 days, during which a solid cake of the condensation product will form.

Step 2: Cyclization and Precipitation

-

After the condensation period, break up the solid cake and dissolve it in a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water, heated to 95°C.[1]

-

Once a clear solution is obtained, cool it to 65°C.

-

Carefully and slowly acidify the solution with concentrated hydrochloric acid while stirring continuously. The 6-methyluracil will precipitate out of the solution almost immediately.[1]

Step 3: Isolation and Purification

-

Cool the mixture containing the precipitate in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected precipitate sequentially with cold water, then alcohol, and finally ether.[1]

-

Air-dry the purified 6-methyluracil. The product is obtained as a colorless powder.

-

For further purification, the product can be recrystallized from glacial acetic acid.[1]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acetoacetate | 160 g (1.23 moles) | [1] |

| Urea | 80 g (1.33 moles) | [1] |

| Reaction Conditions | ||

| Condensation Time | 7-10 days | [1] |

| Cyclization Temperature | 95°C | [1] |

| Precipitation Temperature | 65°C | [1] |

| Product | ||

| Compound Name | 6-Methyluracil | [1] |

| Yield | 110-120 g (71-77%) | [1] |

| Appearance | Colorless powder | [1] |

| Melting Point | Decomposes above 300°C | [1] |

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

Application of 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. Its inherent chemical properties make it an attractive starting material for the development of novel therapeutic agents. In medicinal chemistry, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utility of this compound derivatives in drug discovery and development.

Data Presentation: Biological Activities of Pyrimidine Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized from or related to the this compound scaffold, showcasing their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Curcumin-pyrimidine analog 3g | MCF-7 (Breast) | 0.61 ± 0.05 | [1] |

| Curcumin-pyrimidine analog 3b | MCF-7 (Breast) | 4.95 ± 0.94 | [1] |

| Thienopyrimidine derivative 2 | MCF-7 (Breast) | 0.013 | [1] |

| Thienopyrimidine derivative 3 | MCF-7 (Breast) | 0.023 | [1] |

| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 7.68 | [1] |

| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [2] |

| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [2] |

| Amino-iminopyrimidine derivative 3 | MCF-7 (Breast) | 2.02 | [3] |

| Amino-iminopyrimidine derivative 3 | HepG2 (Liver) | 1.83 | [3] |

| Amino-iminopyrimidine derivative 3 | A549 (Lung) | 1.61 | [3] |

| Indolyl-pyrimidine hybrid 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [4] |

| Indolyl-pyrimidine hybrid 4g | HepG2 (Liver) | 5.02 ± 1.19 | [4] |

| Indolyl-pyrimidine hybrid 4g | HCT-116 (Colon) | 6.6 ± 1.40 | [4] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolo[3,2-d]pyrimidine derivatives | Staphylococcus aureus | 62.5 - 1000 | [5] |

| Pyrrolo[3,2-d]pyrimidine derivatives | Escherichia coli | 62.5 - 1000 | [5] |

| Pyrimidine derivative S1 | Staphylococcus aureus | 16.26 | [6] |

| Pyrimidine derivative S7 | Bacillus subtilis | 17.34 | [6] |

| Pyrimidine derivative S7 | Escherichia coli | 17.34 | [6] |

| 4-hydroxy-2-quinolone analog 3i | Staphylococcus aureus | 125-1000 | [7] |

| 4-hydroxy-2-quinolone analog 3j | Staphylococcus aureus | 125-500 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability and proliferation.[1][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-